2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid
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Overview
Description
2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a compound that features a bicyclic hexane structure. This compound is of interest due to its unique structural properties, which include a strained bicyclic system and a tert-butoxycarbonyl (Boc) protected amino group. These features make it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemistry, where a mercury lamp is often used to initiate the cycloaddition of 1,5-dienes . this method can be technically challenging due to the need for special equipment and glassware .
An alternative approach involves the use of silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis . This method is more scalable and can be performed under milder conditions, making it more suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce the free amine.
Scientific Research Applications
2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves its interaction with various molecular targets. The strained bicyclic structure can interact with enzymes and receptors, potentially modulating their activity . The Boc-protected amino group can be deprotected to reveal a free amine, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.1]heptane: Another bicyclic system with different strain and reactivity properties.
Uniqueness
2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to its combination of a strained bicyclic system and a Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a versatile building block in various fields of research and industry .
Properties
Molecular Formula |
C13H21NO4 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(1-bicyclo[2.1.1]hexanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)13-5-4-8(6-13)7-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
QZXCDWVWPGBWME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CCC(C1)C2 |
Origin of Product |
United States |
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